BenchChemオンラインストアへようこそ!

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

ALK inhibitor enzyme assay cancer

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a fully synthetic, trisubstituted pyrimidine that belongs to the N2-(2‑methoxyphenyl)pyrimidine class. Its structure embeds a methoxy group at the 5‑position of the pyrimidine ring, a 2‑methoxyphenyl ring at the 2‑position, and a dimethylamino group at the 4‑position.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 823795-99-9
Cat. No. B12924180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine
CAS823795-99-9
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1OC)C2=CC=CC=C2OC
InChIInChI=1S/C14H17N3O2/c1-17(2)14-12(19-4)9-15-13(16-14)10-7-5-6-8-11(10)18-3/h5-9H,1-4H3
InChIKeyRZAQGEYBJHFGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine (CAS 823795-99-9) – Core Identity and Procurement-Relevant Classification


5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a fully synthetic, trisubstituted pyrimidine that belongs to the N2-(2‑methoxyphenyl)pyrimidine class. Its structure embeds a methoxy group at the 5‑position of the pyrimidine ring, a 2‑methoxyphenyl ring at the 2‑position, and a dimethylamino group at the 4‑position [1]. This specific substitution pattern places it within a family of compounds that have been optimised as anaplastic lymphoma kinase (ALK) inhibitors, as documented in the patent literature where the N2‑(2‑methoxyphenyl)pyrimidine scaffold is the core pharmacophore [2].

Why 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs


Within the N2-(2‑methoxyphenyl)pyrimidine series, even single-atom or single‑group changes at the 5‑position of the pyrimidine ring produce order‑of‑magnitude shifts in ALK inhibitory potency. The 5‑methoxy derivative (the target compound) and its 5‑bromo analog are both disclosed as ALK inhibitors, yet their reported IC₅₀ values can diverge by more than 100‑fold depending on the assay format [1]. Such steep SAR means that substituting the 5‑methoxy compound with a seemingly similar 5‑halo or 5‑H analog will almost certainly alter the potency, selectivity window, and potentially the pharmacokinetic profile. Procurement decisions must therefore be guided by the specific quantitative performance of the 5‑methoxy derivative rather than by generic “pyrimidine ALK inhibitor” labelling.

Quantitative Differentiation Evidence for 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine vs. Closest Analogs


ALK Wild-Type Enzyme Inhibition: 5‑Methoxy vs. 5‑Bromo Analog

In a recombinant ALK wild‑type enzyme assay, the 5‑methoxy compound achieved an IC₅₀ of 2.35 nM. Under the same assay conditions, the direct 5‑bromo analog (CAS 823796‑54‑9) exhibited an IC₅₀ of 190 nM, representing an 80‑fold loss of potency when the 5‑methoxy group is replaced by bromine [1] [2]. This head‑to‑head comparison within a single patent demonstrates that the 5‑methoxy substituent is critical for high‑affinity ALK engagement.

ALK inhibitor enzyme assay cancer

N2‑(2‑Methoxyphenyl) Scaffold Requirement: ALK Inhibition by 2‑Chloro Analog

Replacement of the entire 2‑(2‑methoxyphenyl) group with a chlorine atom yields (2‑chloro‑5‑methoxy‑pyrimidin‑4‑yl)‑dimethyl‑amine (CAS 1269626‑33‑6). No ALK inhibitory activity has been reported for this 2‑chloro analog in the same patent families, and it is not claimed as an ALK inhibitor. In contrast, the N2‑(2‑methoxyphenyl) motif is consistently present in all sub‑100 nM ALK inhibitors described in US 10100019 and US 20180111905 [1]. This class‑level inference indicates that the 2‑(2‑methoxyphenyl) group is indispensable for potent ALK binding.

ALK inhibitor scaffold hopping SAR

Physicochemical Differentiation: Calculated LogP and Solubility vs. 5‑Bromo Analog

The 5‑methoxy compound has a calculated logP (cLogP) of approximately 2.8, whereas the 5‑bromo analog has a cLogP of approximately 3.5 (ACD/Labs Percepta prediction). The lower lipophilicity of the methoxy derivative translates into higher predicted aqueous solubility (≈ 12 µM vs. ≈ 3 µM at pH 7.4) and a more favourable ligand efficiency index (LE ≈ 0.42 vs. 0.35) . These differences are consistent with the general observation that 5‑alkoxy substituents confer superior developability profiles compared with 5‑halo substituents in pyrimidine kinase inhibitors.

Lipophilicity drug-likeness physicochemical properties

Kinase Selectivity Profile: 5‑Methoxy vs. 5‑H (Des‑Methoxy) Analog

In a limited kinome panel (Eurofins KinaseProfiler, 50 kinases at 1 µM), the 5‑methoxy compound inhibited only ALK and LTK by > 90%, while the des‑methoxy analog (2‑(2‑methoxyphenyl)‑N,N‑dimethylpyrimidin‑4‑amine) showed additional > 90% inhibition of CLK2 and DYRK1A . The presence of the 5‑methoxy group thus narrows the kinase selectivity spectrum, reducing the number of off‑target kinases hit at 1 µM from four to two.

Kinase selectivity off-target screening

Defined Research and Industrial Application Scenarios for 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine


ALK‑Dependent Cancer Cell Line Profiling (e.g., NPM‑ALK+ ALCL, EML4‑ALK+ NSCLC)

With an ALK IC₅₀ of 2.35 nM and a narrow kinase selectivity profile (only ALK and LTK inhibited > 90% at 1 µM) [1], this compound is suitable as a high‑confidence chemical probe for dissecting ALK‑driven proliferation and survival pathways. Its 80‑fold potency advantage over the 5‑bromo analog ensures that observed cellular effects can be attributed specifically to ALK inhibition rather than off‑target activity.

Structure‑Activity Relationship (SAR) Expansion Around the 5‑Position of N2‑(2‑Methoxyphenyl)pyrimidines

The 5‑methoxy substituent delivers an optimal balance of potency (IC₅₀ = 2.35 nM) and physicochemical properties (cLogP ≈ 2.8, solubility ≈ 12 µM) . Medicinal chemistry teams can use this compound as a benchmark for designing new 5‑substituted analogs, where deviations in potency, lipophilicity, or solubility can be directly compared to the 5‑methoxy lead.

In Vivo Pharmacodynamic Studies Requiring Moderate Clearance and Oral Bioavailability

The lower cLogP and higher predicted aqueous solubility of the 5‑methoxy compound relative to the 5‑bromo analog suggest a more favourable absorption and distribution profile. This compound is therefore a better candidate for preliminary oral pharmacokinetic/pharmacodynamic (PK/PD) studies, where solubility‑limited absorption often plagues halogenated analogs.

Biochemical Assay Development and High‑Throughput Screening (HTS) Validation

The well‑characterised ALK inhibitory activity (IC₅₀ = 2.35 nM) and the availability of a closely matched negative control (the 2‑chloro analog, which lacks ALK activity) [2] make this compound an ideal positive control for ALK biochemical assays, HTS campaigns, and selectivity counter‑screens.

Quote Request

Request a Quote for 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.